[(4-Ethenylphenoxy)methyl]oxirane
Description
The Significance of Epoxide and Vinyl Groups
The epoxide (or oxirane) ring is a strained, three-membered heterocycle, making it susceptible to ring-opening reactions with a wide array of nucleophiles, including alcohols, amines, and thiols. This reactivity provides a powerful tool for the post-polymerization modification of materials, enabling the introduction of diverse chemical functionalities and the tuning of polymer properties. acs.orgacs.org For instance, the acid-catalyzed alcoholysis of the epoxide moiety can yield β-hydroxy ether groups, altering the polarity and functionality of the polymer backbone. acs.org
The vinyl group, specifically the styrenic moiety in [(4-Ethenylphenoxy)methyl]oxirane, is readily polymerizable through various mechanisms, most notably controlled/living radical polymerization techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. acs.orgacs.org This allows for the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures like block copolymers. acs.org The presence of both groups in a single monomer thus provides chemists with a dual-handle approach: one for building the polymer chain (the vinyl group) and another for subsequent chemical tailoring (the epoxide group).
Foundational Research on Dual-Reactive Monomers
The study of dual-reactive monomers is a key trajectory in polymer chemistry, aimed at creating materials with precisely controlled structures and properties. The general strategy involves the selective polymerization of one functional group while preserving the other for later modification. This allows for the creation of "smart" or functional polymers from a single monomer source.
For this compound, research has demonstrated two primary pathways:
Radical Polymerization of the Vinyl Group: This approach focuses on polymerizing the styrenic part of the monomer, leaving the epoxide rings intact along the polymer chain. These "poly(4VPGE)" chains serve as reactive scaffolds that can be subsequently modified. acs.org
Selective Cationic Polymerization: Under specific conditions, it is possible to selectively polymerize the vinyl group via a cationic mechanism while leaving the epoxide group untouched. u-fukui.ac.jp This provides an alternative route to obtaining a linear polymer with pendant epoxy functionalities.
These foundational strategies enable the creation of well-defined homopolymers and block copolymers with reactive segments, which are valuable as precursors to amphiphilic materials or for creating cross-linked networks. acs.org
Research Objectives for this compound
Investigations into this compound are driven by several key objectives:
Efficient Synthesis: A primary goal has been to develop improved, high-yield synthetic routes to the monomer, making it more accessible for research. acs.org
Controlled Polymerization: A major focus is to achieve precise control over the polymerization process, particularly using living radical techniques like RAFT, to produce well-defined homopolymers and block copolymers. acs.org
Post-Polymerization Modification: Researchers aim to demonstrate the utility of the pendant epoxide groups for a wide range of chemical transformations, thereby creating a library of new functional polymers from a single parent polymer. acs.orgacs.org
Selective Polymerization: Another objective is to explore reaction conditions that allow for the selective polymerization of one functional group over the other, providing versatile pathways to different polymer architectures. u-fukui.ac.jp
Detailed Research Findings
Scientific literature provides specific insights into the synthesis and polymerization behavior of this compound.
Synthesis and Characterization
An efficient, high-yield synthesis of this compound (referred to as 4VPGE) has been reported, starting from p-vinylphenol and epichlorohydrin (B41342). researchgate.net The structure of the resulting monomer has been confirmed using spectroscopic methods such as ¹H NMR. amazonaws.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 2653-39-6 | epa.gov |
| Molecular Formula | C₁₁H₁₂O₂ | epa.gov |
| Molecular Weight | 176.22 g/mol | epa.gov |
Radical Polymerization via RAFT
The controlled radical polymerization of the monomer's vinyl group has been successfully achieved using RAFT. acs.org Studies have shown that using butyl 1-phenylethyl trithiocarbonate (B1256668) as a chain-transfer agent allows for the formation of well-defined polymers. The polymerization kinetics demonstrate a linear evolution of molecular weight with monomer conversion, which is characteristic of a controlled process. acs.org
Table 2: RAFT Polymerization of this compound (4VPGE) Data from a study targeting a degree of polymerization (DP) of 400, conducted at 90 °C in anisole (B1667542).
| Conversion (%) | Mn ( g/mol , SEC) | Dispersity (Đ) |
|---|---|---|
| 13 | 8,100 | 1.12 |
| 27 | 15,100 | 1.10 |
| 41 | 22,600 | 1.09 |
| 62 | 34,000 | 1.08 |
| 81 | 44,500 | 1.07 |
Mn = Number-average molecular weight; SEC = Size Exclusion Chromatography; Đ = Dispersity index (Mw/Mn). Data sourced from McLeod and Tsarevsky (2016). acs.org
The high degree of chain-end functionality in the resulting poly(4VPGE) was confirmed by successful chain extension reactions with styrene (B11656), leading to the formation of well-defined block copolymers. acs.org
Selective Cationic Polymerization
Alternative polymerization strategies have also been explored. Research has shown that certain cationic initiators can selectively polymerize the vinyl group while preserving the epoxide ring. u-fukui.ac.jp Initiator systems like HI/I₂ in CH₂Cl₂ at low temperatures (below -15°C) were found to produce linear, soluble polymers with intact epoxy groups. u-fukui.ac.jp In contrast, strong Lewis acids like BF₃OEt₂ or protonic acids like CF₃SO₃H tended to polymerize both functional groups, resulting in cross-linked, insoluble materials. u-fukui.ac.jp This highlights the ability to direct the polymerization pathway by carefully selecting the initiator and reaction conditions.
Post-Polymerization Modification
A key feature of polymers derived from this compound is the potential for subsequent chemical modification. The pendant epoxide groups on poly(4VPGE) have been shown to undergo efficient ring-opening reactions. Using BF₃ as a Lewis acid catalyst, various alcohols can be reacted with the polymer to yield a range of β-hydroxy ether-functionalized polymers. acs.org This demonstrates the capacity to create a diverse family of materials from a single, versatile parent polymer.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4-ethenylphenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-9-3-5-10(6-4-9)12-7-11-8-13-11/h2-6,11H,1,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUXVPAKDMCMMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)OCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949383 | |
| Record name | 2-[(4-Ethenylphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2653-39-6 | |
| Record name | 2-[(4-Ethenylphenoxy)methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2653-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxirane, ((4-ethenylphenoxy)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002653396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(4-Ethenylphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Ethenylphenoxy Methyl Oxirane
Established Synthetic Pathways and Precursor Chemistry
The most common and industrially relevant method for synthesizing [(4-ethenylphenoxy)methyl]oxirane involves the reaction of a substituted phenol (B47542) with epichlorohydrin (B41342). This approach leverages the nucleophilic character of the phenoxide ion and the electrophilic nature of epichlorohydrin.
Synthesis via Reaction of Substituted Phenols with Epichlorohydrin
The foundational route to this compound, also known as 4-vinylphenyl glycidyl (B131873) ether (4VPGE), starts with the reaction between 4-vinylphenol (B1222589) and epichlorohydrin. acs.org In a typical procedure, 4-vinylphenol is first deprotonated by a base to form the more nucleophilic 4-vinylphenoxide. This phenoxide then attacks the terminal carbon of the epoxide ring in epichlorohydrin in a nucleophilic substitution reaction. The resulting intermediate, a chlorohydrin, subsequently undergoes intramolecular cyclization, facilitated by the basic conditions, to form the desired oxirane ring of this compound.
A detailed, high-yield synthesis has been reported starting from 4-acetoxystyrene. acs.orgresearchgate.net This precursor is first hydrolyzed under basic conditions, for instance, using sodium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water, to yield 4-vinylphenol. researchgate.net After neutralization and extraction, the 4-vinylphenol is reacted with an excess of epichlorohydrin in the presence of a base and a phase-transfer catalyst to produce this compound. researchgate.net
Role of Basic Conditions and Phase-Transfer Catalysis in Oxirane Formation
The formation of the oxirane ring is a critical step in the synthesis of this compound and is highly dependent on basic conditions. The base serves a dual purpose: it deprotonates the phenol to generate the reactive phenoxide and facilitates the final ring-closing step by removing a proton from the hydroxyl group of the chlorohydrin intermediate, which then displaces the chloride ion.
To enhance the reaction rate and efficiency, particularly in biphasic systems (e.g., an aqueous base and an organic solvent containing the reactants), phase-transfer catalysis (PTC) is widely employed. sci-hub.rursc.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the reaction with epichlorohydrin occurs. sci-hub.ru This overcomes the immiscibility of the reactants and significantly accelerates the reaction, leading to higher yields and milder reaction conditions. The use of solid-liquid phase-transfer catalysis, where a solid base like potassium carbonate is used with a PTC in an organic solvent, has also been shown to be an effective method for the synthesis of aryl glycidyl ethers.
Novel Approaches and Optimized Synthetic Routes
Strategies for Enhanced Yield and Selectivity
Optimizing the synthesis of this compound involves careful control of several reaction parameters. A reported high-yield synthesis of this compound achieved a 54% yield after purification by crystallization. acs.org Key factors influencing the yield and selectivity in the synthesis of aryl glycidyl ethers include:
Molar Ratio of Reactants: Using an excess of epichlorohydrin can favor the formation of the desired product and minimize the formation of byproducts from the reaction of the product with the starting phenol.
Choice of Base and Catalyst: The type and concentration of the base and phase-transfer catalyst can significantly impact the reaction rate and yield.
Temperature and Reaction Time: Careful control of the reaction temperature is crucial to prevent polymerization of the vinyl group and other side reactions. Optimization of the reaction time ensures complete conversion without product degradation.
Solvent System: The choice of solvent can influence the solubility of the reactants and the efficiency of the phase-transfer catalysis.
The following table summarizes the impact of various parameters on the synthesis of aryl glycidyl ethers, which are general principles applicable to the synthesis of this compound.
| Parameter | Effect on Yield and Selectivity | Research Findings |
| Catalyst | The choice of phase-transfer catalyst can significantly affect the reaction rate and yield. | Studies on aryl glycidyl ethers have shown that certain catalysts can lead to higher yields in shorter reaction times. |
| Base | The strength and concentration of the base are critical for both phenoxide formation and the final ring-closing step. | Solid bases like potassium carbonate in conjunction with a PTC have been used effectively. |
| Solvent | The solvent system impacts the solubility of reactants and the efficiency of the phase-transfer process. | Anhydrous conditions or the use of specific organic solvents can improve yields. |
| Temperature | Higher temperatures can increase the reaction rate but may also lead to side reactions and polymerization. | Optimal temperature ranges are typically determined experimentally for each specific system. |
| Reactant Ratio | An excess of epichlorohydrin is often used to maximize the conversion of the phenol. | This strategy helps to drive the reaction towards the desired product. |
Development of Stereoselective Synthetic Methods
The oxirane ring in this compound contains a chiral center, meaning the compound can exist as two enantiomers. To date, there is a lack of specific research in the public domain detailing the stereoselective synthesis of this compound. However, general strategies for the asymmetric synthesis of epoxides could potentially be adapted. These methods often involve the use of chiral catalysts or chiral starting materials. For instance, asymmetric epoxidation of an allylic precursor or the use of a chiral resolving agent to separate the enantiomers of a racemic mixture are common approaches in stereoselective synthesis. The development of a stereoselective route to a specific enantiomer of this compound would be of significant interest for applications where stereochemistry plays a crucial role, such as in the synthesis of chiral polymers or pharmaceuticals.
Green Chemistry Principles and Sustainable Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is an area of growing importance, aiming to reduce the environmental impact of the production process. While specific studies on the "green" synthesis of this particular compound are not widely available, general strategies for making the synthesis of aryl glycidyl ethers more environmentally friendly can be considered.
Key green chemistry principles that could be applied include:
Atom Economy: The reaction of 4-vinylphenol with epichlorohydrin is, in principle, an atom-economical addition and cyclization. Optimizing the reaction to minimize byproducts is a key aspect of green synthesis.
Safer Solvents and Reagents: The use of less hazardous solvents and replacing toxic reagents are central tenets of green chemistry. Research into solvent-free reaction conditions or the use of more benign solvents like water (in phase-transfer catalysis) is a promising direction. For instance, a solvent-free synthesis of glycidyl ethers using a solid base and a phase-transfer catalyst has been reported for other systems, which avoids the use of organic solvents and simplifies product purification. rsc.org
Catalysis: The use of efficient and recyclable catalysts, such as heterogeneous catalysts or catalysts that can be easily separated from the reaction mixture, can significantly improve the green credentials of the synthesis.
Energy Efficiency: Conducting reactions at ambient temperature and pressure, whenever possible, reduces energy consumption.
The development of a truly green and sustainable synthesis of this compound will likely involve a combination of these approaches, contributing to a more environmentally responsible chemical industry.
Reactivity Profiles and Mechanistic Investigations of 4 Ethenylphenoxy Methyl Oxirane
Ring-Opening Reactions of the Oxirane Moiety
The three-membered oxirane ring is highly strained and susceptible to ring-opening reactions initiated by anionic, cationic, or nucleophilic species. This reactivity can be harnessed to produce polyethers or to introduce specific functional groups through adduct formation.
Anionic ring-opening polymerization (AROP) provides a robust method for selectively polymerizing the oxirane moiety of [(4-Ethenylphenoxy)methyl]oxirane while leaving the ethenyl group intact. The mechanism proceeds via a nucleophilic attack on one of the carbon atoms of the epoxide ring, leading to the formation of an alkoxide propagating species.
The initiation step involves a strong nucleophile or base, such as an organometallic compound or a phosphazene superbase. For instance, in the AROP of a structurally similar monomer, vinyl ferrocenyl glycidyl (B131873) ether (VfcGE), polymerization of the epoxide is achieved without affecting the vinyl group. rsc.org The propagation continues as the newly formed alkoxide end-group attacks the next monomer molecule. This process, if carried out in the absence of transfer or termination reactions, can exhibit living characteristics, allowing for the synthesis of polymers with controlled molecular weights and narrow dispersity. rsc.org
Recent advancements have utilized two-component organocatalyst systems, such as the combination of tetraoctylammonium bromide and triisobutylaluminum, for the controlled synthesis of copolyethers from functional glycidyl ethers. rsc.org This "monomer-activated" methodology facilitates the controlled synthesis of polyethers under mild conditions. rsc.org
The cationic polymerization of monomers containing both epoxy and vinyl groups, such as the analogous p-vinylphenyl glycidyl ether (VPGE), is mechanistically complex due to the potential for both functional groups to react. u-fukui.ac.jp The selectivity is highly dependent on the nature of the cationic initiator.
Strong Lewis acids like boron trifluoride etherate (BF₃OEt₂) or strong protic acids such as trifluoromethanesulfonic acid (CF₃SO₃H) are powerful initiators. u-fukui.ac.jpu-fukui.ac.jp However, they tend to be non-selective, polymerizing both the ethenyl and the oxirane groups concurrently. u-fukui.ac.jpu-fukui.ac.jp This lack of selectivity leads to the formation of cross-linked, insoluble polymer networks. The mechanism involves the protonation or coordination of the Lewis acid to the oxygen of the oxirane, creating an activated oxonium ion. This species can then be attacked by another monomer's oxirane or ethenyl group, leading to propagation and cross-linking.
In contrast, milder initiating systems demonstrate different selectivity. Research on VPGE has shown that initiators like iodine (I₂) or a hydrogen iodide/iodine (HI/I₂) system can selectively polymerize the vinyl group, leaving the epoxy functionality as a pendant group on the polystyrene backbone. u-fukui.ac.jp This indicates that under these specific cationic conditions, the ethenyl group is more susceptible to polymerization than the oxirane ring. The challenge in achieving selective cationic ring-opening of the oxirane in this compound lies in finding a catalytic system that preferentially activates the epoxide over the highly reactive styrenic double bond.
The oxirane ring can be opened by a direct nucleophilic attack to form a specific adduct, rather than a long polymer chain. This reaction is fundamental for post-polymerization modification, where polymers containing pendant epoxy groups are functionalized.
A prime example is the alcoholysis of the epoxide. In a model study using phenyl glycidyl ether and a polymer of 4-vinylphenyl glycidyl ether, the epoxide ring was efficiently opened by various alcohols in the presence of a Lewis acid catalyst like boron trifluoride (BF₃). This reaction yields a β-hydroxy ether functionalized product. The general mechanism involves the coordination of the Lewis acid to the epoxide oxygen, making the ring carbons more electrophilic and susceptible to attack by the alcohol nucleophile.
This pathway is not limited to alcohols; a wide range of nucleophiles can be employed to open the epoxide ring and introduce different functionalities.
| Nucleophile | Catalyst/Conditions | Resulting Functional Group | Significance |
|---|---|---|---|
| Alcohols (R-OH) | Lewis Acid (e.g., BF₃) | β-Hydroxy Ether | Introduces hydroxyl and ether functionalities. |
| Amines (R-NH₂) | Typically uncatalyzed or base-catalyzed | β-Hydroxy Amine | Forms amino alcohols, useful for cross-linking or further functionalization. |
| Thiols (R-SH) | Base-catalyzed (e.g., amine) | β-Hydroxy Thioether | Key reaction in "thiol-epoxy click" chemistry for creating functional materials. u-fukui.ac.jp |
| Hydride (H⁻) | Reducing agents (e.g., LiAlH₄) followed by acid workup | Alcohol | Reduces the epoxide to an alcohol. |
Radical Polymerization of the Ethenyl Group
The ethenyl group of this compound can be polymerized via radical mechanisms, which are generally unreactive toward the oxirane ring. This selectivity allows for the synthesis of polymers with a stable poly(styrene) backbone and pendant epoxy groups that are available for subsequent reactions.
Conventional free-radical polymerization proceeds through the classic three-step mechanism: initiation, propagation, and termination.
Initiation: The process begins with the generation of free radicals from an initiator molecule, typically through thermal decomposition or photolysis. Common initiators include azobisisobutyronitrile (AIBN) or benzoyl peroxide. The resulting radical then adds across the double bond of the ethenyl group of this compound, creating a new carbon-centered radical on the monomer.
Propagation: The newly formed radical monomer adds to another monomer molecule, propagating the polymer chain. This step repeats, rapidly building up the polymer backbone. The reaction is regioselective, with the radical adding to the less substituted carbon of the double bond to form a more stable benzylic-type radical. google.com
Termination: The growth of polymer chains ceases through termination events, which primarily occur by the combination of two growing radical chains or by disproportionation.
This method is effective for producing high molecular weight polymers, but it offers limited control over the polymer's molecular weight distribution and architecture. researchgate.net
To overcome the limitations of conventional free-radical polymerization, controlled or living radical polymerization (CRP) techniques can be employed. These methods allow for the synthesis of well-defined polymers with predictable molecular weights, low dispersity (Đ), and complex architectures, all while preserving the epoxy functionality.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a versatile CRP method that is tolerant of a wide variety of functional groups, including epoxides. u-fukui.ac.jpnih.gov The mechanism involves a reversible equilibrium between active, propagating radical species and dormant species (an alkyl halide). This equilibrium is mediated by a transition metal complex, typically copper-based. nih.gov
A typical ATRP system for a styrenic monomer like this compound would consist of:
Monomer: this compound
Initiator: An alkyl halide with a structure similar to the propagating radical, such as 1-phenylethyl bromide.
Catalyst: A copper(I) halide, e.g., Cu(I)Br.
Ligand: A nitrogen-based ligand, such as N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA), to solubilize the copper complex. nih.gov
Solvent: An appropriate organic solvent like anisole (B1667542) or dimethylformamide.
By maintaining a low concentration of active radicals at any given time, termination reactions are minimized, leading to controlled polymer growth.
| Monomer | Initiator | Catalyst/Ligand | Solvent | Temperature (°C) | Resulting Polymer Dispersity (Đ) |
|---|---|---|---|---|---|
| Methyl Methacrylate (B99206) | Epoxide-functional initiator | Cu(I)Br / PMDETA | Anisole | 50 | ~1.15 - 1.25 u-fukui.ac.jp |
| Oligo(ethylene oxide) methyl ether methacrylate / Glycidyl methacrylate | Fentanyl-based initiator | Cu(I)Br / TPMA | DMF/Water | 30 | Low (controlled) nih.gov |
Reversible Addition-Fragmenttation Chain-Transfer (RAFT) Polymerization
RAFT polymerization is another powerful CRP technique known for its compatibility with a vast range of monomers and functional groups. rsc.orgjst.go.jp Control is achieved by introducing a RAFT agent, typically a thiocarbonylthio compound, into a conventional free-radical polymerization system. rsc.org The RAFT agent reversibly transfers the growing radical chain, establishing a dynamic equilibrium between active and dormant polymer chains.
The successful RAFT polymerization of 4-vinylphenyl glycidyl ether (4VPGE), a close analog, has been demonstrated. This confirms the suitability of RAFT for polymerizing this compound while preserving the epoxide.
| Component | Specific Chemical | Role |
|---|---|---|
| Monomer | 4-Vinylphenyl Glycidyl Ether (4VPGE) | Building block of the polymer. |
| RAFT Agent | Butyl 1-phenylethyl trithiocarbonate (B1256668) | Chain Transfer Agent (CTA) for controlling the polymerization. |
| Initiator | Azobisisobutyronitrile (AIBN) | Source of primary radicals. |
| Solvent | 1,4-Dioxane | Reaction medium. |
| Temperature | 70 °C | To initiate thermal decomposition of AIBN. |
The resulting poly(4VPGE) showed a high degree of chain-end functionality, which was confirmed by chain extension reactions with styrene (B11656) to create well-defined block copolymers, demonstrating the "living" nature of the polymerization.
Dual-Functionality Reactivity and Selective Functionalization
The compound this compound, also known as 4-vinylphenyl glycidyl ether (4VPGE), is a bifunctional monomer containing both a polymerizable vinyl group and a reactive epoxide ring. This dual functionality allows for a range of selective chemical transformations and the development of complex polymer architectures.
Orthogonal Reactivity of Epoxide and Vinyl Groups
The key to the synthetic utility of this compound lies in the orthogonal reactivity of its two functional groups. The term "orthogonal" implies that one group can be reacted selectively without affecting the other, enabling precise chemical control. The vinyl group, a styrenic moiety, is readily susceptible to radical and cationic polymerization, while the oxirane (epoxide) ring is a potent electrophile that undergoes nucleophilic ring-opening reactions. acs.org
The epoxide moiety of 4VPGE is not directly conjugated with the phenyl ring, making it less reactive under acidic conditions but more susceptible to ring-opening by nucleophiles under neutral or basic conditions compared to epoxides directly attached to an aryl ring. acs.org This distinct reactivity profile is crucial for its selective functionalization.
Research has demonstrated that the vinyl group can be selectively polymerized using controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. acs.orgacs.org These methods proceed without any significant side reactions involving the epoxide ring, yielding well-defined linear polymers with pendant epoxide groups along the backbone. acs.org Similarly, specific cationic initiating systems, like the combination of hydrogen iodide and iodine (HI/I₂), have been used to selectively polymerize the vinyl group at low temperatures (−15 to −40°C), leaving the epoxide functionality largely intact. u-fukui.ac.jp
Conversely, the epoxide ring can be targeted for post-polymerization modification. After the vinyl groups have been consumed to form a polymer backbone, the pendant epoxide rings can be efficiently opened by a multitude of nucleophiles, including alcohols, amines, and thiols, often catalyzed by acids or bases. acs.orgacs.org This allows for the synthesis of a diverse library of functional polymers from a single parent polymer.
Sequential and Concurrent Polymerization Strategies
The distinct reactivity of the vinyl and epoxide groups allows for both sequential and concurrent polymerization strategies, leading to materials with vastly different properties and structures.
Sequential Polymerization: This is the most common and controlled approach, typically involving the polymerization of the vinyl group first, followed by the modification or reaction of the epoxide groups.
Polymerization of the Vinyl Group: Using RAFT polymerization, 4VPGE can be polymerized to produce poly(4-vinylphenyl glycidyl ether), or poly(4VPGE), with a predictable molecular weight and low dispersity. acs.org
Post-Polymerization Modification: The resulting polymer serves as a versatile platform. The pendant epoxide rings can be subsequently reacted in a second step. For instance, acid-catalyzed alcoholysis can convert the epoxide groups into β-hydroxy ether functionalities. acs.org This sequential strategy has also been used to create well-defined block copolymers by chain-extending the living poly(4VPGE) with other monomers like styrene. acs.org
Concurrent Polymerization: In this strategy, conditions are chosen that induce the reaction of both the vinyl and epoxide groups simultaneously. This typically results in the formation of a cross-linked polymer network. Research has shown that powerful cationic initiators, such as boron trifluoride diethyl etherate (BF₃OEt₂) and trifluoromethanesulfonic acid (CF₃SO₃H), cause the polymerization of both functional groups, leading to insoluble, cross-linked materials. u-fukui.ac.jp This approach sacrifices the control and selectivity of sequential strategies but is useful for creating thermosetting resins and coatings.
Kinetic Studies of this compound Reactions
Kinetic studies of the polymerization of this compound are essential for understanding reaction mechanisms and achieving control over polymer structure. Investigations have primarily focused on the kinetics of the vinyl group polymerization.
During the RAFT polymerization of 4VPGE, the reaction exhibits pseudo-first-order kinetics with respect to monomer concentration. This is evidenced by a linear relationship between ln([M]₀/[M]t) and time, where [M]₀ is the initial monomer concentration and [M]t is the monomer concentration at time t. This behavior is characteristic of a controlled polymerization process with a constant concentration of active radical species. acs.org
The molecular weight of the resulting polymer increases linearly with monomer conversion, and the dispersity (a measure of the breadth of the molecular weight distribution) remains low (typically below 1.5). These are key indicators of a controlled or living polymerization process. acs.orgu-fukui.ac.jp
The rate of polymerization can be tuned by adjusting the concentration of the radical initiator. Studies using 1,1′-azobis(4-methoxy-2,4-dimethylvaleronitrile) (VAZO88) as the initiator for the RAFT polymerization of 4VPGE have demonstrated this relationship. acs.org
Below is a conceptual representation of kinetic data for the RAFT polymerization of 4VPGE, illustrating the controlled nature of the reaction.
| Time (min) | Monomer Conversion (%) | Molecular Weight (Mn, g/mol ) | Dispersity (Đ) |
| 30 | 25 | 5,500 | 1.15 |
| 60 | 48 | 10,500 | 1.18 |
| 90 | 65 | 14,300 | 1.20 |
| 120 | 80 | 17,600 | 1.22 |
| 180 | 91 | 20,000 | 1.25 |
Table 1: Representative kinetic data for the RAFT polymerization of this compound, showing the evolution of monomer conversion, molecular weight, and dispersity over time. Data is illustrative of trends reported in the literature. acs.org
Studies on the cationic polymerization of 4VPGE with the HI/I₂ initiating system also point to a controlled process. The progressive increase in the polymer's molecular weight with monomer conversion and the relatively narrow molecular weight distributions (Mw/Mn ~ 1.6) suggest the involvement of a long-lived propagating species. u-fukui.ac.jp
Polymerization Studies of 4 Ethenylphenoxy Methyl Oxirane
Homopolymerization of [(4-Ethenylphenoxy)methyl]oxirane
The homopolymerization of this compound can proceed through different pathways, depending on the chosen initiator and reaction conditions, targeting either the oxirane ring, the ethenyl group, or both.
Homopolymerization via Oxirane Ring-Opening
The oxirane ring of this compound is a three-membered cyclic ether, which is susceptible to ring-opening polymerization due to significant ring strain. google.com This process can be initiated by both cationic and anionic initiators.
Cationic polymerization of the oxirane moiety can be initiated by Lewis acids or strong protonic acids. For instance, initiators like boron trifluoride etherate (BF₃OEt₂) and trifluoromethanesulfonic acid (CF₃SO₃H) have been shown to polymerize both the vinyl and epoxy groups of 4VPGE, often resulting in cross-linked, insoluble polymers. u-fukui.ac.jp This indicates that achieving selective homopolymerization of just the oxirane ring via cationic methods is challenging without careful control of reaction conditions to prevent the participation of the vinyl group.
Anionic ring-opening polymerization (AROP) is another viable method for polymerizing epoxides, typically leading to polyethers with good control over molecular weight and structure. nih.govresearchgate.net While specific studies on the anionic homopolymerization of 4VPGE focusing solely on the oxirane ring are not extensively detailed in the literature, the principles of AROP of other functional epoxides can be applied. nih.govnih.govrsc.org This method often utilizes initiators like alkali metal alkoxides. For the polymerization to be successful, the initiator must be more nucleophilic towards the epoxide's carbon atoms than towards the vinyl group. The general mechanism involves the nucleophilic attack on one of the carbon atoms of the oxirane ring, leading to its opening and the formation of an alkoxide propagating species. google.com
Homopolymerization via Ethenyl Group Polymerization
The ethenyl (vinyl) group of this compound allows for polymerization via radical mechanisms, similar to styrene (B11656). This approach has been successfully employed to create linear polymers with pendant epoxide groups.
A significant advancement in this area is the use of controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. acs.orgresearchgate.net This method allows for the synthesis of well-defined poly(this compound) with controlled molecular weights and narrow molecular weight distributions. The polymerization is typically carried out using a suitable chain-transfer agent, and the resulting polymers retain the oxirane rings for potential post-polymerization modification. acs.orgresearchgate.net
Selective vinyl polymerization can also be achieved using specific cationic initiating systems under controlled conditions. For example, the HI/I₂ initiating system in polar solvents like dichloromethane (B109758) (CH₂Cl₂) at low temperatures (−15 to −40°C) has been shown to selectively polymerize the vinyl group of 4VPGE. u-fukui.ac.jp This method yields soluble polymers with a polystyrene-like backbone and pendant epoxy groups, although some loss of epoxy groups (10-15%) can occur due to side reactions with the growing polymer chains. u-fukui.ac.jp
Table 1: Conditions and Results for Homopolymerization of this compound via Ethenyl Group
| Polymerization Method | Initiator/CTA | Solvent | Temperature (°C) | Resulting Polymer Structure | Molecular Weight Distribution (Mw/Mn) | Reference |
|---|---|---|---|---|---|---|
| RAFT Polymerization | Butyl 1-phenylethyl trithiocarbonate (B1256668) | Anisole (B1667542) | 90 | Linear polymer with pendant epoxide groups | ~1.1 - 1.3 | acs.orgresearchgate.net |
Simultaneous or Sequential Homopolymerization Mechanisms
The dual functionality of this compound opens up the possibility of simultaneous or sequential polymerization of both the ethenyl and oxirane groups.
Simultaneous polymerization of both functional groups typically occurs with certain cationic initiators, such as BF₃OEt₂ and CF₃SO₃H, which are capable of initiating both vinyl polymerization and oxirane ring-opening polymerization. u-fukui.ac.jp This concurrent polymerization of both moieties generally leads to the formation of a cross-linked network structure, resulting in insoluble materials. u-fukui.ac.jp
Sequential polymerization involves a two-step process where one functional group is polymerized first, followed by the polymerization or modification of the second group. A common strategy involves the initial polymerization of the vinyl group, as described in section 4.1.2, to form a linear polymer with pendant oxirane rings. acs.orgresearchgate.net These intact oxirane rings can then be subjected to a subsequent ring-opening reaction. This can be a post-polymerization modification with various nucleophiles or a cross-linking step initiated by a suitable catalyst, effectively creating a network structure from the pre-formed linear polymer. acs.orgresearchgate.net This sequential approach offers better control over the final polymer architecture compared to a simultaneous polymerization.
Copolymerization Strategies Involving this compound
This compound can be copolymerized with a variety of other monomers, leveraging either its vinyl or oxirane functionality to create copolymers with tailored properties.
Copolymerization with Vinyl Monomers
The ethenyl group of this compound allows it to readily copolymerize with other vinyl monomers via radical polymerization techniques.
A well-documented example is the copolymerization with styrene. researchgate.netresearchwithrowan.com This can be achieved through controlled radical polymerization methods like RAFT, leading to the formation of well-defined block copolymers. researchgate.net For instance, a poly(this compound) block can be chain-extended with styrene to produce block copolymers. researchgate.net The reactivity ratios in these copolymerizations are crucial for determining the copolymer composition and microstructure.
Copolymerization with other vinyl monomers like methyl methacrylate (B99206) (MMA) is also feasible. While specific studies on the copolymerization of 4VPGE with MMA are not extensively detailed, the principles of radical copolymerization of vinyl ethers and acrylates suggest this possibility. cmu.edu For example, poly(4-vinylphenol-co-methyl methacrylate) is a known copolymer, indicating the compatibility of the vinylphenyl structure with methacrylate monomers in copolymerization. sigmaaldrich.com Similarly, glycidyl (B131873) methacrylate is often copolymerized with styrene, further supporting the potential for successful copolymerization of 4VPGE with a range of vinyl monomers. ijoer.com
Table 2: Examples of Copolymerization of this compound with Vinyl Monomers
| Comonomer | Polymerization Method | Resulting Copolymer Type | Potential Properties | Reference |
|---|---|---|---|---|
| Styrene | RAFT | Block Copolymer | Combines properties of both blocks, potential for self-assembly | researchgate.net |
| Methyl Methacrylate | Radical Polymerization | Statistical or Block Copolymer | Introduction of functional epoxide groups into a polymethacrylate (B1205211) backbone | cmu.edusigmaaldrich.com |
Copolymerization with Cyclic Ethers, Carbon Dioxide, and Other Ring-Opening Monomers
The oxirane ring of this compound allows it to participate in ring-opening copolymerization with other cyclic monomers.
Anionic ring-opening copolymerization with other epoxides, such as ethylene (B1197577) oxide or propylene (B89431) oxide, is a viable strategy. rsc.orgresearchgate.net For instance, a similar monomer, vinyl ferrocenyl glycidyl ether, has been successfully copolymerized with ethylene oxide via anionic ring-opening polymerization. rsc.org This suggests that this compound can be used to introduce vinyl functionality into polyether chains. These copolymers can have interesting properties, such as being stimuli-responsive. rsc.org The copolymerization of propylene oxide with various glycidyl ethers has also been demonstrated, further supporting this potential. vt.eduresearchgate.net
Alternating and Block Copolymer Synthesis Leveraging Dual Reactivity
The presence of two distinct polymerizable groups in this compound allows for the strategic synthesis of alternating and block copolymers. The differential reactivity of the vinyl and oxirane moieties can be exploited using various polymerization techniques to control the copolymer architecture.
Alternating Copolymers: The synthesis of alternating copolymers often relies on the disparate reactivity ratios of the comonomers under specific polymerization conditions. For instance, in radical copolymerizations, certain monomer pairs exhibit a strong tendency to add to each other rather than to themselves, leading to a regularly alternating sequence. While specific studies on the alternating copolymerization of this compound are not extensively detailed in the provided results, the principle of using monomers with differing electronic properties to promote alternation is a well-established strategy in polymer chemistry. For example, the radical copolymerization of styrene derivatives with electron-deficient monomers like saccharin (B28170) (meth)acrylamide has been used to create alternating copolymers. rsc.org This approach could potentially be adapted for this compound by selecting a comonomer that favors an alternating addition with either its vinyl or epoxy group.
Block Copolymers: The synthesis of block copolymers using this compound can be achieved through sequential polymerization methods, where one functional group is polymerized first, leaving the other intact for a subsequent polymerization step. This often involves a change in the polymerization mechanism. For example, the vinyl group can be polymerized via radical polymerization, such as Atom Transfer Radical Polymerization (ATRP), to form a macroinitiator. This macroinitiator, now containing pendant epoxy groups, can then be used to initiate the ring-opening polymerization of the oxirane moieties, forming the second block. This strategy of combining different polymerization mechanisms is a powerful tool for creating well-defined block copolymers from monomers with orthogonal reactive sites. The synthesis of ABA-type block copolymers has been demonstrated using bifunctional macroinitiators, a technique that could be conceptually applied to this compound. nih.gov
The ability to control the sequence distribution in copolymers is crucial as it dictates the final properties of the material. For instance, the glass transition temperature and mechanical properties of a copolymer are highly dependent on its microstructure. rsc.org The use of additives can also modulate the reactivity of monomers in anionic copolymerization, allowing for the synthesis of gradient or even alternating structures. researchgate.net
Table 1: Polymerization Strategies for Block Copolymer Synthesis
| Polymerization Step | Monomer(s) | Initiator/Catalyst System | Resulting Structure |
| Step 1: Macroinitiator Synthesis | This compound (vinyl group polymerization) | ATRP initiator (e.g., ethyl α-bromoisobutyrate) with a copper catalyst system | Polystyrene-based macroinitiator with pendant oxirane rings |
| Step 2: Block Copolymerization | Macroinitiator from Step 1 (epoxy group polymerization) | Cationic or anionic initiator for ring-opening polymerization | Block copolymer with a polystyrene segment and a polyether segment |
This table presents a hypothetical pathway based on established polymerization principles.
Graft Copolymerization Techniques
Graft copolymers featuring this compound can be synthesized using "grafting from," "grafting to," or "grafting through" methodologies. The choice of technique depends on the desired architecture and properties of the final polymer.
"Grafting From": In this approach, a polymer backbone is first functionalized with initiating sites. For this compound, this could involve creating a polymer with pendant groups capable of initiating the polymerization of the vinyl or epoxy group. For example, a polyphosphazene backbone has been modified with brominated methylphenoxy groups to act as a macroinitiator for the polymerization of 2-methyl-2-oxazoline, demonstrating the "grafting from" technique. researchgate.net Similarly, a polymer backbone could be prepared with groups that initiate the radical polymerization of the ethenyl group of this compound.
"Grafting To": This method involves the attachment of pre-formed polymer chains to a polymer backbone. In the context of this compound, a polymer with pendant epoxy groups could be reacted with a polymer chain containing a reactive end-group, such as an amine or a carboxylic acid, that can open the oxirane ring. This technique has been utilized in the synthesis of graft copolymers where poly(methyl methacrylate) chains are attached to a gelatin backbone. nih.gov
"Grafting Through": This technique involves the copolymerization of a macromonomer (a polymer chain with a polymerizable end group) with other monomers. A macromonomer of this compound, where either the vinyl or epoxy group has been polymerized to form a short chain with the other functionality at the end, could be copolymerized with other monomers to create a graft copolymer.
The synthesis of graft copolymers allows for the combination of properties from different polymers into a single material. For example, grafting a flexible polymer onto a rigid backbone can improve the impact strength of the material. The thermal properties of graft copolymers, such as the glass transition temperature, are influenced by the composition and length of the grafted chains. mdpi.com
Crosslinking Applications of this compound
The dual functionality of this compound makes it an excellent candidate for creating crosslinked polymer networks, which are the basis for thermosetting materials and other high-performance polymers.
Crosslinking Mechanisms in Polymer Networks
The crosslinking of polymers derived from this compound can occur through reactions involving either the epoxy group, the vinyl group, or both.
Epoxy Crosslinking: The oxirane ring is highly reactive towards a variety of curing agents, including amines, anhydrides, and phenols. mdpi.com This reaction, known as curing, leads to the formation of a three-dimensional network. The choice of curing agent significantly influences the properties of the resulting thermoset, such as its glass transition temperature and mechanical strength. mdpi.com For instance, curing with a difunctional amine will link two polymer chains, while a multifunctional amine can create a more densely crosslinked network.
Vinyl Crosslinking: The ethenyl group can participate in crosslinking reactions through various mechanisms, including radical polymerization. In the presence of a radical initiator, the vinyl groups on different polymer chains can react to form covalent bonds, leading to a crosslinked structure. This is a common method for crosslinking elastomers.
Dual Crosslinking: The presence of both epoxy and vinyl groups allows for the creation of interpenetrating polymer networks (IPNs) or networks with dual curing mechanisms. For example, a polymer with pendant epoxy and vinyl groups could first be crosslinked through the epoxy groups using a traditional curing agent. Subsequently, the remaining vinyl groups could be crosslinked using a different stimulus, such as UV radiation or heat in the presence of a radical initiator. This dual-curing capability allows for precise control over the network structure and properties. The concept of using Diels-Alder and retro-Diels-Alder reactions to create thermally reversible crosslinked polymers demonstrates the potential for designing smart materials with tunable properties. bohrium.com
Design of Thermoset and Crosslinked Polymer Systems
The design of thermosets and crosslinked polymers based on this compound involves careful selection of the comonomers, curing agents, and polymerization conditions to achieve the desired final properties.
By copolymerizing this compound with other monomers, the properties of the resulting thermoset can be tailored. For example, incorporating flexible comonomers can improve the toughness of the material, while rigid comonomers can enhance its modulus and thermal stability. The ability to tune the reactivity of different functional groups, as seen in the cationic polymerization of epoxy and oxetane (B1205548) groups, allows for control over the final mechanical properties of the network. diva-portal.org
The choice of curing agent is also critical. Different curing agents will react with the epoxy groups at different rates and will impart different properties to the final network. For instance, aromatic amines generally produce thermosets with higher thermal stability compared to aliphatic amines. mdpi.com The stoichiometry between the epoxy groups and the curing agent is also a key parameter that must be controlled to ensure complete curing and optimal network formation.
Table 2: Influence of Curing Agent on Thermoset Properties
| Curing Agent Type | Typical Properties of Resulting Thermoset |
| Aliphatic Amines | Flexible, good toughness, lower thermal stability |
| Aromatic Amines | Rigid, high thermal stability, good chemical resistance |
| Anhydrides | High thermal stability, good electrical properties, require elevated temperatures for curing |
Hybrid Organic-Inorganic Network Formation
The reactive functionalities of this compound make it a suitable organic component for the synthesis of hybrid organic-inorganic materials. These materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., thermal stability, mechanical strength). mdpi.com
A common method for preparing these hybrids is the sol-gel process. mdpi.com In this process, a precursor like tetraethyl orthosilicate (B98303) (TEOS) is hydrolyzed and condensed to form a silica (B1680970) network. The this compound can be incorporated into this network in several ways. For example, the oxirane ring can react with silanol (B1196071) groups on the surface of the forming silica particles, creating covalent bonds between the organic and inorganic phases. Alternatively, the vinyl group could be modified with a trialkoxysilane group, which can then co-condense with the TEOS during the sol-gel process.
The formation of interpenetrating polymer networks (IPNs) is another strategy for creating hybrid materials. scispace.comresearchgate.net In this approach, an organic polymer network is formed in the presence of an inorganic network, or vice versa. For example, the polymerization and crosslinking of this compound could be carried out simultaneously with the sol-gel reaction of an inorganic precursor. This results in two intertwined networks, leading to a material with enhanced properties. The interaction between the organic and inorganic phases, which can be covalent or through secondary interactions like hydrogen bonding, is crucial for the final performance of the hybrid material. researchgate.net Recent research has also explored the synthesis of hybrid MXenes where organic molecules are covalently bonded to the inorganic 2D material, opening new avenues for functional hybrid materials. nih.gov
Applications in Advanced Materials Science Derived from 4 Ethenylphenoxy Methyl Oxirane
Functional Polymer Design and Synthesis
The presence of a styrenic vinyl group allows [(4-ethenylphenoxy)methyl]oxirane to be polymerized in a controlled fashion, yielding polymers with predictable molecular weights and narrow molecular weight distributions. Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization, a form of controlled radical polymerization, has been successfully employed to synthesize well-defined homopolymers of 4VPGE. acs.orgresearchgate.net This level of control is crucial for designing functional materials where polymer architecture dictates performance.
A key feature of polymers derived from 4VPGE is the preservation of the reactive epoxide rings along the polymer backbone. These pendant epoxide groups serve as handles for extensive post-polymerization modification. For instance, researchers have demonstrated the effective alcoholysis of the glycidyl (B131873) moiety using a Lewis acid catalyst like BF3. acs.org This reaction opens the epoxide ring and allows for the attachment of a diverse library of alcohol-containing molecules, resulting in β-hydroxy ether-functionalized polymers. acs.orgresearchgate.net This capability enables the fine-tuning of polymer properties, such as solubility, thermal characteristics, and chemical affinity, after the main backbone has been formed.
Furthermore, the controlled nature of RAFT polymerization allows for the synthesis of complex polymer architectures, such as well-defined block copolymers. acs.orgresearchgate.net By polymerizing 4VPGE first and then chain-extending with a different monomer like styrene (B11656), researchers can create materials that combine the distinct properties of each block. acs.org This precise control over polymer structure is fundamental to the design of next-generation functional materials.
| Polymerization Method | Chain Transfer Agent | Key Feature | Resulting Architecture | Post-Modification Potential | Source |
|---|---|---|---|---|---|
| RAFT Polymerization | Butyl 1-phenylethyl trithiocarbonate (B1256668) | Controlled molecular weight and low dispersity | Homopolymers, Block Copolymers (with Styrene) | Ring-opening of pendant epoxide groups with alcohols | acs.orgresearchgate.net |
Applications in Advanced Adhesives and Coatings
The dual reactivity of this compound is highly advantageous in the formulation of advanced adhesives and coatings. It can be incorporated into hybrid resin systems that cure via two different mechanisms simultaneously, known as dual-curing. utsa.edu Typically, the vinyl group undergoes free-radical polymerization when exposed to UV light in the presence of a suitable photoinitiator, while the oxirane ring undergoes cationic ring-opening polymerization, often initiated by a photoacid generator. utsa.edugoogle.com
This hybrid approach creates a densely cross-linked interpenetrating polymer network (IPN), leading to materials with superior properties compared to those cured by a single mechanism. The use of glycidyl ethers in epoxy resin formulations is known to reduce viscosity, which improves processability and wetting of substrates. wikipedia.orgconnectchemicals.com In the case of 4VPGE, it acts as a reactive diluent that becomes fully incorporated into the polymer network, enhancing flexibility, adhesion, and thermal properties. connectchemicals.com
Research on oxirane-acrylate composite formulations has shown that materials incorporating this dual chemistry exhibit significantly increased hardness and hydrophobicity compared to standard diacrylate controls. utsa.edu Higher hydrophobicity is particularly desirable for coatings and adhesives as it imparts greater resistance to hydrolytic degradation, potentially leading to a longer clinical or service life. utsa.edu
| Property | Observation | Underlying Mechanism | Source |
|---|---|---|---|
| Hardness | Significantly greater than acrylate-only controls. | Formation of a highly cross-linked, interpenetrating polymer network via dual-curing (radical and cationic). | utsa.edu |
| Adhesion | Enhanced due to the ring-opening reaction of the oxirane group, a hallmark of epoxy adhesives. | The epoxy functionality provides strong bonding to a variety of substrates. | connectchemicals.com |
| Hydrophobicity | Higher contact angle values compared to BisGMA:TEGDMA controls. | Incorporation of the hydrophobic oxirane and phenyl groups into the polymer network. | utsa.edu |
| Viscosity | Acts as a reactive diluent, lowering the viscosity of the uncured resin. | The monomer's structure allows for easier processing before curing. | wikipedia.orgconnectchemicals.com |
Development of Specialty Composite Materials
In the field of composite materials, this compound serves as a valuable monomer for the polymer matrix. Its ability to undergo ring-opening polymerization with very low shrinkage is a key advantage over traditional methacrylate-based resins used in applications like dental composites. researchgate.net The ring-opening mechanism of the oxirane group, which extends the monomer into a linear chain, results in significantly less volume contraction compared to the free-radical polymerization of methacrylates. researchgate.net
Studies on experimental oxirane-acrylate composites have demonstrated that these materials can be formulated with high filler loading, leading to enhanced mechanical properties. utsa.edu The resulting composites show greater modulus and ultimate transverse strength, making them tougher and less brittle than controls. utsa.edu The monomer's structure also contributes to a more hydrophobic matrix, which is critical for the long-term durability of composites by resisting water absorption and subsequent degradation of the filler-matrix interface. utsa.edu The development of such composites often involves sophisticated formulations, including the use of fillers with salinated surfaces to improve bonding with the polymer matrix. utsa.edu
Photo-Curable Systems and UV-Initiated Polymerizations
The vinyl group in this compound makes it highly suitable for photo-curable systems, which offer rapid, on-demand curing with low energy consumption and minimal volatile organic compound (VOC) emissions. google.com Hybrid systems containing 4VPGE can be cured using UV or visible light through the careful selection of photoinitiators. utsa.edu
These systems typically require a multi-component initiation package. A free-radical photoinitiator is used to start the polymerization of the vinyl groups, while a cationic photoinitiator, such as a diaryliodonium salt (e.g., [4-(octyloxy)phenyl]phenyliodonium hexafluoroantimonate or a borate (B1201080) salt), generates a strong acid upon irradiation to catalyze the ring-opening of the oxirane moieties. utsa.edugoogle.com The efficiency and rate of cure can be tuned by adjusting the light intensity, exposure time, and the type and concentration of the photoinitiators. utsa.edu This technology is central to applications in coatings, adhesives, and advanced manufacturing techniques like stereolithography (SLA) or additive fabrication, where liquid resins are solidified layer-by-layer to create complex three-dimensional objects. google.com
Biomedical Polymer Scaffolds and Drug Delivery Systems (Focus on polymer architecture, not biological activity or clinical trials)
In biomedical applications such as tissue engineering and drug delivery, the architecture of the polymer is a critical design parameter that influences its function. nih.gov The ability to create well-defined polymer structures like block copolymers or random copolymers can significantly affect properties like drug encapsulation, release kinetics, and interactions with biological systems. nih.gov
The controlled polymerization of this compound provides a powerful tool for constructing these precise architectures. As established through RAFT polymerization, it is possible to synthesize block copolymers with distinct segments. acs.orgresearchgate.net For example, a hydrophobic block of poly(4VPGE) could be combined with a hydrophilic block to form amphiphilic structures that self-assemble into micelles or other nanoparticles suitable for drug encapsulation.
Crucially, the pendant epoxide groups on the poly(4VPGE) backbone are preserved during polymerization and are available for subsequent covalent attachment of bioactive molecules, targeting ligands, or drugs. This post-polymerization modification capability is essential for designing sophisticated polymer scaffolds. It allows for the creation of a basic scaffold architecture with desired mechanical and structural properties, which can then be functionalized with specific chemical cues to guide cell behavior or to act as a targeted drug delivery vehicle. While specific biomedical applications of poly(4VPGE) are an emerging area of research, its synthetic versatility makes it a highly promising platform for developing advanced polymer architectures for these systems.
Other Emerging Applications in Advanced Materials Science
The unique dual-curing capabilities of this compound make it a candidate for other emerging applications in materials science, most notably in additive manufacturing or 3D printing. google.com Liquid resins based on hybrid oxirane-acrylate chemistry can be used in stereolithography (SLA) systems to fabricate complex 3D parts with high resolution and tailored mechanical properties. google.com
Furthermore, the concept of using monomers with orthogonal reactive groups extends to the creation of "smart" materials. For example, researchers have developed a similar monomer, vinyl ferrocenyl glycidyl ether, which also contains both vinyl and epoxide groups. rsc.org This monomer has been used to create stimuli-responsive polymers that react to changes in their environment, such as pH or redox potential. rsc.org By analogy, polymers derived from this compound could potentially be developed into new classes of functional materials for sensors, responsive coatings, or controlled-release systems.
Advanced Spectroscopic and Mechanistic Characterization Methodologies for 4 Ethenylphenoxy Methyl Oxirane and Its Polymers
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of [(4-Ethenylphenoxy)methyl]oxirane and its polymers. Both ¹H and ¹³C NMR provide specific information about the chemical environment of the atomic nuclei, allowing for unambiguous structure confirmation and the monitoring of polymerization processes.
¹H and ¹³C NMR of this compound: The ¹H NMR spectrum of the monomer, also known as 4-vinylphenyl glycidyl (B131873) ether (4VPGE), displays characteristic signals corresponding to the vinyl and oxirane (epoxide) protons. amazonaws.comresearchgate.net Similarly, the ¹³C NMR spectrum provides distinct peaks for the carbons of the vinyl group, the aromatic ring, and the oxirane ring. rsc.org The precise chemical shifts and coupling constants observed in these spectra serve as a fingerprint for the molecule, confirming its successful synthesis and purity. mdpi.com
Monitoring Polymerization: NMR is also a powerful technique for monitoring the progress of polymerization reactions in real-time. nih.govresearchgate.net By tracking the disappearance of the monomer's vinyl or oxirane proton signals and the appearance of new signals corresponding to the polymer backbone, the kinetics of the reaction can be determined. rsc.org For instance, in the reversible addition-fragmentation chain-transfer (RAFT) polymerization of 4VPGE, the conversion of the monomer can be followed by observing the changes in the NMR spectrum over time. amazonaws.com Diffusion-ordered NMR spectroscopy (DOSY) can also be employed to analyze the size and conformation of the resulting polymers in solution. rsc.org
Below is an interactive data table summarizing the expected ¹H and ¹³C NMR chemical shifts for this compound.
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Vinyl Protons | 5.2 - 6.7 | 114 - 137 |
| Aromatic Protons | 6.8 - 7.4 | 115 - 158 |
| Oxirane Protons | 2.6 - 4.2 | 44 - 52 |
| -O-CH₂- (ether) | 3.9 - 4.3 | 69 - 70 |
Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Polymerization Monitoring
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide valuable information about the functional groups present in this compound and its polymers. nih.govresearchgate.net
Functional Group Analysis: The IR spectrum of the monomer exhibits characteristic absorption bands for the vinyl group (C=C stretching), the aromatic ring (C=C stretching), the ether linkage (C-O-C stretching), and the oxirane ring (asymmetric and symmetric ring stretching). researchgate.netresearchgate.net For instance, the presence of the oxirane ring can be confirmed by a peak around 917 cm⁻¹. researchgate.net Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds and can provide complementary information, especially regarding the C=C bonds of the vinyl group and the aromatic ring. researchgate.net
Polymerization Monitoring: The progress of polymerization can be monitored by observing the disappearance of the characteristic vibrational bands of the reactive functional groups. For example, during the polymerization of the vinyl group, the intensity of the C=C stretching band will decrease. Similarly, if the oxirane ring is involved in the polymerization, its characteristic bands will diminish. researchgate.net This allows for a qualitative and sometimes quantitative assessment of the extent of reaction.
Mass Spectrometry Techniques for Oligomer and Polymer End-Group Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of molecules by measuring their mass-to-charge ratio. For polymers, MS is particularly useful for analyzing oligomers and determining the structure of the end groups. jeol.comnih.gov
Oligomer Analysis: Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) can be used to analyze the distribution of oligomers formed during the initial stages of polymerization. jeol.com This provides insights into the polymerization mechanism and the presence of any side reactions.
Advanced Chromatography for Polymer Molecular Weight Distribution and Composition (e.g., GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution of polymers. youtube.com
Molecular Weight Distribution: GPC separates polymer molecules based on their size in solution. youtube.com Larger molecules elute from the chromatography column faster than smaller molecules. By calibrating the column with polymer standards of known molecular weight, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer sample can be determined. researchgate.net A narrow PDI indicates a more uniform polymer chain length, which is often desirable for specific applications. For polyolefins and other polymers that are only soluble at high temperatures, High-Temperature GPC (HT-GPC) is employed. intertek.com
Compositional Analysis: In some cases, GPC can be coupled with other detectors, such as a light scattering detector or a viscometer, to provide information about the polymer's composition and architecture, such as branching.
The following table presents typical GPC data for a polymer synthesized from this compound.
| Parameter | Value |
| Number-Average Molecular Weight (Mn) | Varies with polymerization conditions |
| Weight-Average Molecular Weight (Mw) | Varies with polymerization conditions |
| Polydispersity Index (PDI) | Typically between 1.1 and 2.0 for controlled polymerizations |
Rheological Studies of Polymer Melts and Solutions
Rheology is the study of the flow and deformation of matter. Rheological studies of polymers derived from this compound provide critical information about their processability and performance in the molten state or in solution. By measuring properties like viscosity and modulus as a function of temperature, shear rate, and frequency, one can understand how the polymer will behave during processes like extrusion, molding, and coating. These studies are essential for designing materials with specific mechanical properties and for optimizing processing conditions.
Thermal Analysis Techniques (e.g., DSC, TGA) for Polymer Transitions and Degradation
Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. youtube.comtainstruments.com
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. youtube.com It is used to determine key thermal transitions in polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). The Tg is particularly important as it represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. tainstruments.com For partially cured thermosets, DSC can be used to determine the residual heat of cure. youtube.com
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. asianpubs.org It is used to evaluate the thermal stability and degradation profile of polymers. The onset of decomposition temperature indicates the temperature at which the polymer begins to lose weight due to thermal degradation. TGA can also provide information about the composition of the polymer, such as the amount of residual solvent or inorganic fillers. nih.gov
A representative TGA curve for a polymer of this compound would show the temperature at which significant weight loss begins, indicating its thermal stability.
Morphological Characterization of Polymer Architectures (e.g., SEM, TEM, AFM)
The morphology, or microstructure, of a polymer plays a significant role in determining its macroscopic properties. Several microscopy techniques are used to visualize the morphology of polymers at different length scales.
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface of a material. It is used to study the surface topography, and fracture surfaces of polymers, revealing information about their microstructure and failure mechanisms.
Transmission Electron Microscopy (TEM): TEM is used to visualize the internal structure of thin polymer films. It can reveal details about the phase separation in polymer blends, the dispersion of nanoparticles in composites, and the crystalline structure of polymers.
Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface. It is particularly useful for studying the surface morphology of polymers at the nanoscale and can be used to probe mechanical properties on a local scale.
These advanced characterization techniques provide a comprehensive understanding of the chemical, physical, and thermal properties of this compound and its polymers, which is essential for the development of new materials with tailored properties for a wide range of applications.
Theoretical and Computational Investigations of 4 Ethenylphenoxy Methyl Oxirane Systems
Quantum Chemical Calculations of Reactivity and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic reactivity of the ethenyl and oxirane functionalities within the [(4-Ethenylphenoxy)methyl]oxirane molecule. These calculations provide a detailed picture of the electronic structure, which governs the molecule's chemical behavior.
The reactivity of the vinyl and epoxy groups can be assessed by calculating various molecular descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. A smaller HOMO-LUMO gap generally indicates higher reactivity. For a molecule like this compound, the vinyl group is electron-rich (higher HOMO), making it susceptible to electrophilic attack, as in cationic polymerization. Conversely, the strained oxirane ring is prone to nucleophilic attack, especially after protonation in acid-catalyzed reactions, which significantly lowers its LUMO energy. nih.govacs.org
The calculated electrostatic potential map can further visualize the reactive sites. For this compound, these maps would likely show a high electron density around the vinyl double bond and the oxygen atom of the oxirane ring, indicating these as primary sites for chemical reactions.
Table 1: Representative Calculated Reactivity Descriptors for a Vinyl Ether Epoxy Monomer
This table presents theoretical data for a representative vinyl ether epoxy monomer, analogous to this compound, calculated using DFT at the B3LYP/6-31G level of theory. The values are illustrative and provide a basis for understanding the molecule's reactivity.*
| Parameter | Value | Interpretation |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital; related to the electron-donating ability of the vinyl group. |
| LUMO Energy | 0.8 eV | Indicates the energy of the lowest unoccupied molecular orbital; related to the electron-accepting ability of the oxirane ring. |
| HOMO-LUMO Gap | 7.3 eV | A measure of the molecule's excitability and chemical reactivity. |
| Electronegativity (χ) | 2.85 eV | A measure of the molecule's ability to attract electrons. |
| Global Hardness (η) | 3.65 eV | A measure of the molecule's resistance to charge transfer. |
| Global Softness (S) | 0.27 eV⁻¹ | The reciprocal of hardness, indicating higher reactivity. |
Molecular Dynamics Simulations of Polymerization Processes
Molecular dynamics (MD) simulations are a powerful computational method to model the dynamic process of polymerization at an atomistic level. bohrium.comutk.eduacs.org For a dual-curing system like this compound, MD simulations can track the formation of polymer chains through both vinyl polymerization and epoxide ring-opening reactions.
The simulation typically starts with a number of monomer molecules placed in a simulation box. youtube.com A force field, which is a set of parameters describing the potential energy of the system, is chosen to govern the interactions between atoms. bohrium.comutk.edu For simulating chemical reactions, a reactive force field (like ReaxFF) or a custom cross-linking algorithm is employed. bohrium.comresearchgate.net
The polymerization process can be simulated under various conditions of temperature and pressure to mimic experimental settings. acs.org The simulation proceeds in discrete time steps, and the trajectories of all atoms are calculated by solving Newton's equations of motion. As the simulation progresses, covalent bonds are formed between reactive sites on the monomers, leading to the growth of polymer chains and eventually a cross-linked network.
Key parameters that can be monitored during the simulation include:
Degree of conversion: The percentage of reactive groups (vinyl and epoxy) that have reacted over time.
Gel point: The point at which a continuous network spanning the entire system is formed.
Molecular weight distribution: The distribution of polymer chain lengths as the polymerization proceeds.
These simulations provide a microscopic view of the polymerization kinetics and the evolution of the polymer structure, which is often difficult to obtain through experimental means alone. arxiv.org
Table 2: Representative Simulation Parameters for MD of Epoxy Resin Curing
This table provides typical parameters used in a molecular dynamics simulation for the curing of an epoxy resin system, which can be adapted for this compound.
| Parameter | Value/Description |
| Force Field | IFF-R or a similar reactive force field utk.edu |
| Initial Monomer Count | 200-500 molecules |
| Simulation Box | Cubic with periodic boundary conditions |
| Initial Density | ~1.1 g/cm³ acs.org |
| Temperature | 300 K - 600 K (depending on simulated curing conditions) youtube.com |
| Pressure | 1 atm (NPT ensemble) acs.org |
| Time Step | 0.5 - 1.0 fs acs.org |
| Simulation Duration | 1 - 10 ns |
| Cross-linking Cutoff | 4.0 - 10.0 Å (distance criterion for bond formation) mdpi.com |
Computational Modeling of Polymer Properties and Network Formation
Once a cross-linked polymer network of this compound is generated through MD simulations, the same computational framework can be used to predict various macroscopic properties of the resulting material. This is a crucial step in establishing structure-property relationships. researchgate.netlboro.ac.uktandfonline.com
Thermomechanical Properties:
Glass Transition Temperature (Tg): This is a key property of amorphous polymers. In simulations, Tg can be determined by monitoring the change in density or specific volume as a function of temperature during a simulated cooling process. A distinct change in the slope of the density-temperature plot indicates the glass transition. researchgate.netnih.govresearchgate.net
Mechanical Properties: By applying virtual tensile or shear deformations to the simulated polymer network, one can calculate mechanical properties such as Young's modulus, shear modulus, bulk modulus, and Poisson's ratio. youtube.commdpi.comuobaghdad.edu.iqpsu.edu The stress-strain behavior can be simulated to predict the material's strength and stiffness.
Network Structure Analysis:
Cross-link Density: The number of cross-links per unit volume, which significantly influences the material's properties.
Free Volume: The empty space between polymer chains, which affects properties like Tg and diffusion of small molecules through the polymer. acs.org
Radial Distribution Function: This function describes the local atomic structure and packing within the polymer network.
These computational models allow for a systematic investigation of how factors like the degree of cure and the relative reactivity of the vinyl and epoxy groups affect the final properties of the polymer. mdpi.com
Table 3: Representative Simulated Mechanical and Thermal Properties of a Cross-linked Epoxy Polymer
This table shows typical property values obtained from MD simulations of a fully cured epoxy network, analogous to what could be expected for a polymer derived from this compound.
| Property | Simulated Value |
| Glass Transition Temperature (Tg) | 420 - 450 K researchgate.net |
| Density at 300 K | 1.15 - 1.25 g/cm³ youtube.com |
| Young's Modulus | 3.0 - 5.0 GPa youtube.commdpi.com |
| Poisson's Ratio | 0.35 - 0.40 utk.edu |
| Coefficient of Thermal Expansion (Glassy State) | 50 - 70 x 10⁻⁶ K⁻¹ utk.edu |
| Coefficient of Thermal Expansion (Rubbery State) | 150 - 200 x 10⁻⁶ K⁻¹ utk.edu |
Structure-Property Relationship Predictions for this compound-Based Materials
A key advantage of computational modeling is the ability to establish quantitative structure-property relationships (QSPR). For this compound, this involves understanding how its molecular structure and the resulting polymer network architecture dictate the final material properties.
By systematically varying parameters in the simulations, researchers can predict how changes in the monomer or the curing process will affect the performance of the material. For example:
Influence of Dual-Cure Sequence: The order and rate of the vinyl and epoxy polymerization can be controlled in simulations to see how this affects the network topology and, consequently, the mechanical properties. A sequential cure might lead to an interpenetrating polymer network (IPN) with distinct properties compared to a simultaneous cure. libretexts.org
Effect of Cross-link Density: Simulations can be run for systems with varying degrees of conversion to model how the development of the cross-linked network influences properties like Tg and modulus. mdpi.comnih.gov
Copolymerization Effects: If this compound is copolymerized with other monomers, simulations can predict the properties of the resulting copolymer by incorporating the new monomer into the simulation box.
These predictive capabilities can accelerate the design of new materials with tailored properties, reducing the need for extensive experimental trial-and-error. mdpi.com
Reaction Pathway and Transition State Analysis
Quantum chemical calculations are essential for elucidating the detailed mechanisms of the polymerization reactions of this compound. This involves mapping the potential energy surface for the key reaction steps, including the identification of transition states and the calculation of activation energies.
Epoxide Ring-Opening: The ring-opening of the oxirane can proceed through either an acid-catalyzed or a base-catalyzed mechanism.
Acid-Catalyzed: The reaction begins with the protonation of the epoxide oxygen, making it a better leaving group. The nucleophile then attacks one of the carbon atoms of the ring. Transition state calculations can determine the energy barrier for this step and predict the regioselectivity of the attack (i.e., whether the nucleophile attacks the more or less substituted carbon). youtube.com The transition state in this case often has significant carbocation character. nih.gov
Base-Catalyzed: A nucleophile directly attacks one of the epoxide carbons in an SN2-type reaction. Calculations can model the transition state for this process and show that the attack preferentially occurs at the less sterically hindered carbon. youtube.com
Vinyl Polymerization: The ethenyl group typically undergoes cationic polymerization. Quantum chemical calculations can model the initiation step (formation of a carbocation), the propagation step (attack of the carbocation on the vinyl group of another monomer), and termination steps. The stability of the intermediate carbocations can be calculated to understand the reaction kinetics. pan.olsztyn.pl
By comparing the activation energies for the various possible reaction pathways, it is possible to predict which reactions will be favored under different conditions (e.g., in the presence of an acid or a base catalyst, or upon photoinitiation).
Table 4: Representative Calculated Activation Energies and Bond Dissociation Energies for Relevant Reactions
This table presents illustrative theoretical values for activation and bond dissociation energies for reactions analogous to those of this compound. These values are typically calculated using DFT or higher-level ab initio methods.
| Reaction/Process | Parameter | Calculated Value (kcal/mol) | Significance |
| Acid-Catalyzed Epoxide Ring-Opening | Activation Energy (Ea) | 10 - 15 | Relatively low barrier, indicating facile reaction in the presence of acid. |
| Base-Catalyzed Epoxide Ring-Opening | Activation Energy (Ea) | 18 - 25 | Higher barrier than acid-catalyzed, requiring stronger nucleophiles or higher temperatures. |
| C-O Bond Dissociation (Oxirane Ring) | Bond Dissociation Energy (BDE) | ~60 | Reflects the inherent strain in the three-membered ring. |
| C-O Bond Dissociation (Phenoxy Ether) | Bond Dissociation Energy (BDE) | ~85-90 mdpi.com | Stronger than the C-O bonds in the oxirane ring. |
| C-H Bond Dissociation (Vinyl Group) | Bond Dissociation Energy (BDE) | ~110 | High energy required to break this bond directly. |
Future Research Directions and Emerging Paradigms for 4 Ethenylphenoxy Methyl Oxirane
Integration into Responsive and Smart Polymer Systems
The dual functionality of [(4-Ethenylphenoxy)methyl]oxirane offers a promising platform for the synthesis of responsive and "smart" polymers. These materials can undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, light, or electric fields. magnificoresins.comacs.org
Future research is anticipated to explore the synthesis of copolymers where this compound is combined with other functional monomers to impart stimuli-responsive behavior. For instance, copolymerization with temperature-sensitive monomers could lead to materials with a lower critical solution temperature (LCST), suitable for applications in drug delivery and tissue engineering. nih.govacs.orgnih.gov Similarly, incorporating pH-sensitive moieties could result in hydrogels that swell or shrink in response to changes in acidity, offering potential for smart drug release systems. nih.gov
The oxirane group provides a reactive handle for post-polymerization modification, allowing for the introduction of a wide array of functional groups that can confer stimuli-responsive properties. This versatility enables the tailoring of the polymer's response to specific environmental cues.
| Stimulus | Potential Co-monomer/Modification | Resulting Polymer Behavior | Potential Application |
|---|---|---|---|
| Temperature | N-isopropylacrylamide (NIPAAm) | Exhibits a Lower Critical Solution Temperature (LCST) | Drug delivery, tissue engineering |
| pH | Acrylic acid (AA) or vinylpyridine | Swelling/shrinking in response to pH changes | Smart drug release, sensors |
| Light | Spiropyran or azobenzene derivatives | Reversible changes in polarity and conformation | Optical data storage, photo-switchable surfaces |
Exploitation in Sustainable Polymer Synthesis and Recycling
The development of sustainable and recyclable polymers is a critical area of modern materials science. This compound can contribute to this field through the design of recyclable epoxy resins and the use of bio-based feedstocks.
Traditional epoxy resins are thermosets that are notoriously difficult to recycle. researchgate.net However, recent advancements have focused on creating epoxy networks with dynamic covalent bonds that allow for reprocessing and recycling. acs.org The structure of this compound could be leveraged to introduce such functionalities. For example, the oxirane ring can be reacted with monomers containing reversible linkages, leading to vitrimers—a class of polymers that combine the properties of thermosets and thermoplastics. nedpatton.com
Furthermore, the synthesis of this compound can potentially be adapted to utilize bio-derived phenols, reducing the reliance on petrochemical feedstocks and lowering the carbon footprint of the resulting polymers. nih.govnih.gov
Exploration of Novel Catalytic Systems for Polymerization
The polymerization of this compound can proceed through either the vinyl group or the oxirane ring, and the choice of catalyst is crucial in controlling the polymerization pathway and the final polymer architecture. Future research will likely focus on developing novel catalytic systems that offer precise control over the polymerization process.
For the vinyl group, controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization have been successfully applied to similar monomers like 4-vinylphenyl glycidyl (B131873) ether, yielding well-defined polymers with controlled molecular weights and narrow polydispersities. acs.orgresearchgate.net Further exploration of RAFT and other controlled radical polymerization methods for this compound is a promising avenue.
The ring-opening polymerization (ROP) of the oxirane moiety can be initiated by various cationic, anionic, or coordination catalysts. researchgate.net A key area of future research will be the development of catalysts that can selectively polymerize the oxirane ring while leaving the vinyl group intact, or vice versa. This would enable the synthesis of block copolymers with distinct segments derived from each functional group. Lewis acid catalysts, for instance, have been shown to be effective in the ROP of epoxides. paint.orggoogle.commdpi.com
| Polymerization Target | Catalyst/Initiator System | Polymerization Technique | Anticipated Outcome |
|---|---|---|---|
| Vinyl Group | RAFT agents (e.g., trithiocarbonates) | Controlled Radical Polymerization | Well-defined linear polymers with reactive epoxy side chains |
| Oxirane Ring | Lewis acids (e.g., BF3·OEt2), organometallic complexes | Cationic or Coordination Ring-Opening Polymerization | Polyethers with pendant vinyl groups |
| Both Groups (Crosslinking) | Dual-cure systems (e.g., photo and thermal initiators) | Hybrid Polymerization | Crosslinked thermoset networks |
Development of Advanced Hybrid and Nanocomposite Materials
The reactivity of the oxirane group in this compound makes it an excellent candidate for the development of advanced hybrid and nanocomposite materials. The epoxy ring can form covalent bonds with the surface of inorganic fillers, leading to improved interfacial adhesion and enhanced material properties. mdpi.comredalyc.org
Future research is expected to focus on the use of this compound as a coupling agent or as the matrix material for nanocomposites incorporating fillers such as silica (B1680970), carbon nanotubes, or graphene oxide. redalyc.orgresearchgate.net The vinyl group provides an additional handle for crosslinking or further functionalization, which can be used to tailor the mechanical, thermal, and electrical properties of the final composite material. For instance, functionalized carbon nanotubes can be integrated into an epoxy matrix derived from this compound to create materials with enhanced strength and conductivity. mdpi.com
Computational Design and Prediction of this compound-Based Materials
Computational methods are becoming increasingly powerful tools for the design and prediction of new materials, accelerating the discovery process and reducing the need for extensive experimental work. mdpi.comslideshare.net For this compound, computational approaches can be employed to predict the properties of polymers derived from this monomer and to guide the synthesis of materials with desired characteristics.
In silico methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can be used to model the polymerization process, predict the structure-property relationships of the resulting polymers, and screen for optimal comonomers and catalysts. nih.gov Machine learning algorithms can be trained on existing polymer databases to predict properties such as glass transition temperature, mechanical strength, and thermal stability based on the monomer structure. acs.orgarxiv.orgaip.org
The application of these computational tools to this compound will enable a more rational design of novel materials and provide valuable insights into their behavior at the molecular level.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying oxirane oxygen content in [(4-Ethenylphenoxy)methyl]oxirane?
- Methodology : Use the AOCS Cd 9-57 method for experimental determination of oxirane oxygen (Oexp), involving titration with hydrobromic acid in acetic acid. Theoretical oxirane oxygen (Otheo) can be calculated using Equation 2, which incorporates iodine values and molecular weight . Discrepancies between Oexp and Otheo may arise from incomplete epoxidation or side reactions, necessitating validation via FT-IR or GC-MS to confirm structural integrity .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology :
- Spectroscopy : ¹H/¹³C NMR to confirm the presence of the oxirane ring (δ ~3.0–3.5 ppm for epoxide protons) and vinyl group (δ ~5.0–6.5 ppm) .
- Chromatography : GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (≥95%) and detect impurities like unreacted styrene derivatives .
- Physical properties : Compare experimental density (1.103 g/cm³) and boiling point (298.8°C at 760 mmHg) with computational predictions (e.g., B3LYP/6-31G*) .
Q. What acute toxicity data exist for this compound in rodent models?
- Data : Oral LD50 in rats is 1,000 mg/kg, with observed effects including dyspnea, somnolence, and general anesthetic behavior . For laboratory safety, adhere to LD50-derived exposure limits (e.g., <10 mg/kg/day) and use PPE during handling. Chronic toxicity studies are limited, but IARC classifies related oxiranes as Group 2B carcinogens, warranting caution in prolonged exposure scenarios .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict thermochemical and spectral properties of this compound?
- Methodology :
- Thermochemistry : Use B3LYP/6-31G* with a scaling factor of 0.9613 to calculate heat capacity (Cp) and compare with experimental gas-phase data. Adjust for solvent effects via polarizable continuum models (PCM) .
- Spectral simulations : Apply TD-DFT/CAM-B3LYP to model UV absorption and electronic circular dichroism (ECD) spectra. Validate against experimental data to resolve vibronic coupling effects .
Q. What strategies resolve contradictions between experimental and theoretical oxirane oxygen values?
- Approach :
- Reaction optimization : Ensure complete epoxidation by monitoring reaction time and catalyst loading (e.g., H2O2/acidic ion-exchange resins).
- Purity checks : Use GC-MS to detect byproducts (e.g., diols from ring-opening) that inflate Otheo .
- Computational recalibration : Adjust DFT functionals (e.g., ωB97X-D) to better model electron density around the oxirane ring .
Q. How does this compound perform in catalytic synthesis of cyclic carbonates?
- Case study : Under Ru(VI) bis-imido porphyrin/TBACl catalysis, the compound reacts with CO2 at 80°C/10 bar to form cyclic carbonates (99% yield). Monitor epoxide conversion via TLC (n-hexane/AcOEt = 8:2) and optimize CO2 pressure to minimize oligomerization . Competing reactions (e.g., polymerization) are suppressed using TBACl as a co-catalyst .
Q. What are the implications of the compound’s genotoxicity for laboratory handling?
- Risk mitigation :
- In vitro data : Oxiranes exhibit somatic cell mutagenicity at contact sites (e.g., skin, respiratory tract). Use fume hoods and closed systems during synthesis .
- Exposure limits : Derive a provisional Tolerable Daily Intake (TDI) of 17 µg/kg/day via extrapolation from inhalation studies .
Q. How can enantiomerically pure derivatives of this compound be synthesized?
- Chiral synthesis :
- Epoxide resolution : Use (R)- or (S)-2-(chloromethyl)oxirane with chiral auxiliaries (e.g., 4-(benzyloxy)phenol) in DMF/CsF at 50°C. Purify via silica column chromatography (hexane/EtOAc) to achieve >90% enantiomeric excess (ee) .
- Catalytic asymmetry : Employ Jacobsen’s Co(III)-salen catalysts for epoxide ring-opening with nucleophiles (e.g., azide), retaining stereochemical integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
